

Application Notes and Protocols: 10-Hydroxyimipramine in Drug Metabolism Studies

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Compound of Interest

Compound Name: 10-HydroxytrImipramine

Cat. No.: B15288575

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Introduction

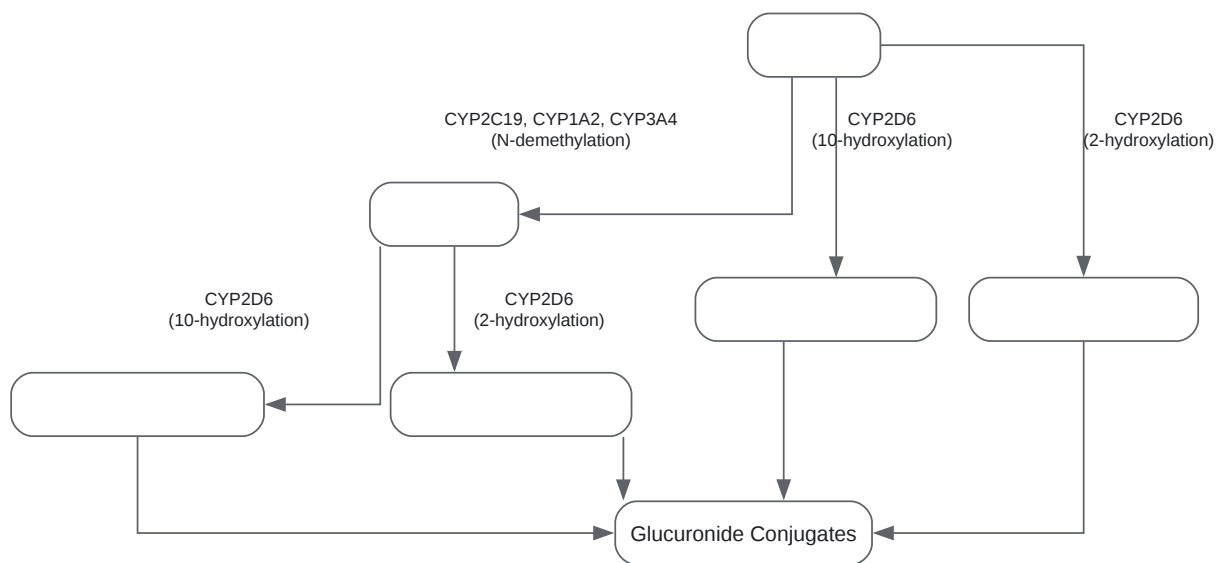
10-Hydroxyimipramine is a significant metabolite of the tricyclic antidepressant imipramine. Its formation is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6. Consequently, the measurement of 10-hydroxyimipramine is crucial in drug metabolism studies for several reasons. It provides insights into the metabolic pathways of imipramine, helps in phenotyping individuals for CYP2D6 activity, and is essential for understanding potential drug-drug interactions. These application notes provide a comprehensive overview of the role of 10-hydroxyimipramine in drug metabolism studies, including detailed experimental protocols and data presentation.

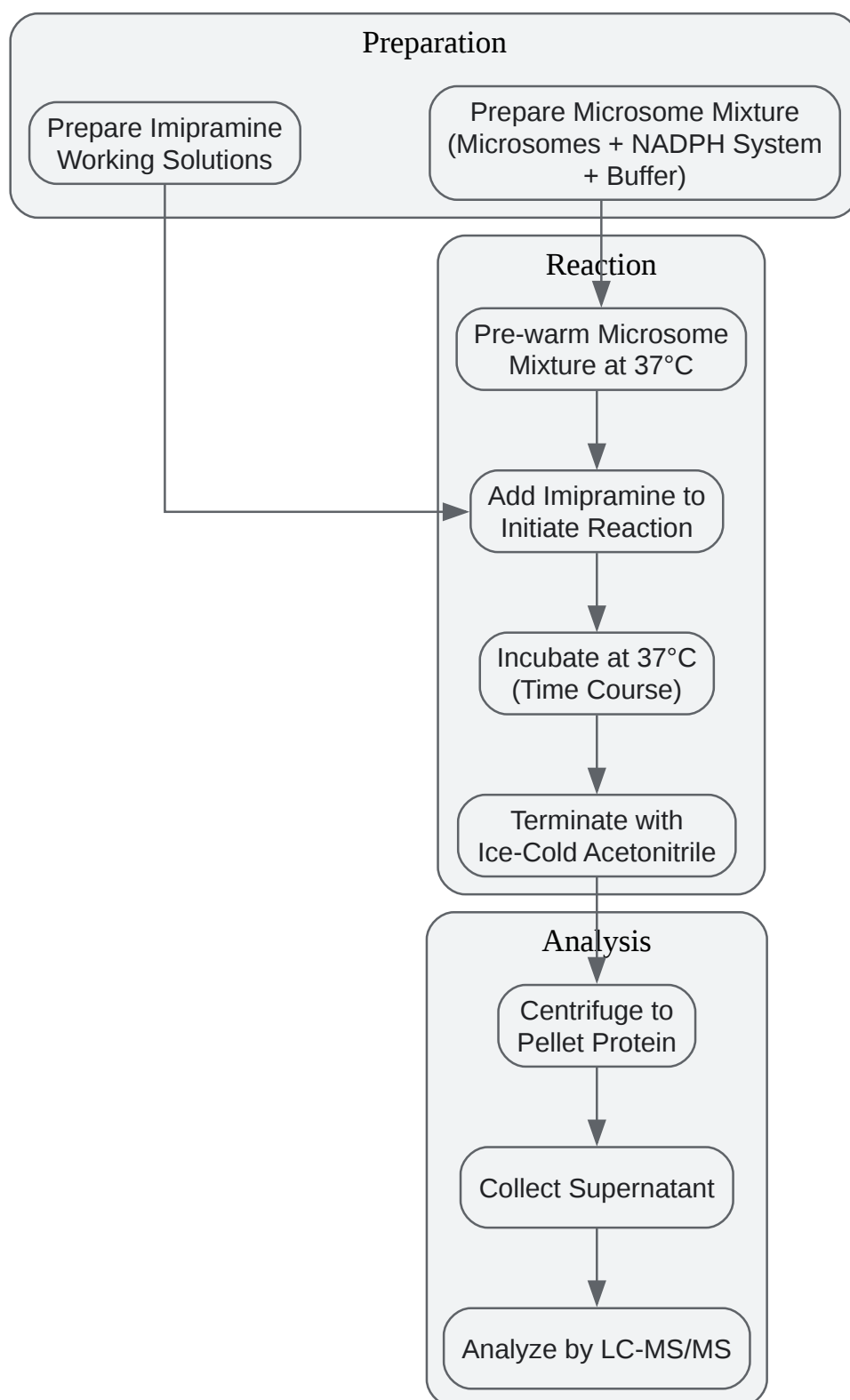
Metabolic Pathway of Imipramine

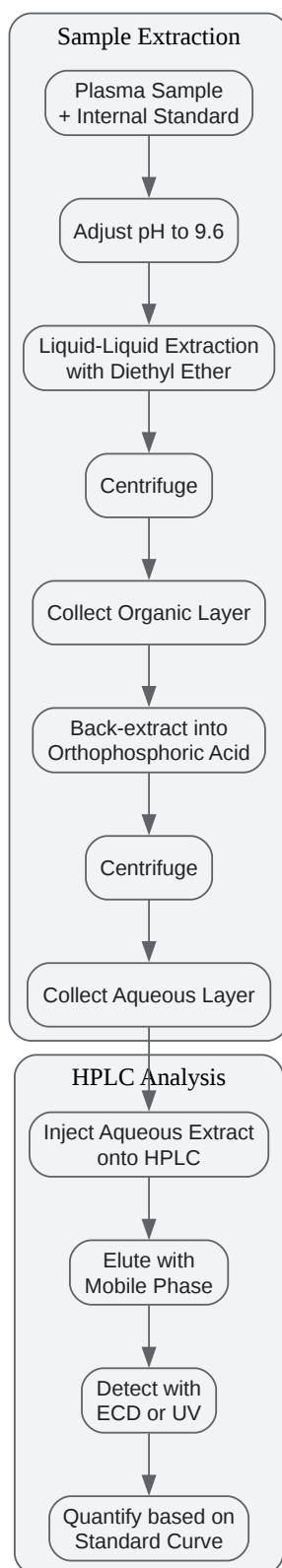
Imipramine undergoes extensive metabolism in the liver. The primary metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation. The formation of 10-hydroxyimipramine is a key hydroxylation step.

Imipramine is initially N-demethylated to desipramine, a reaction primarily catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.^{[1][2]} Subsequently, both imipramine and desipramine undergo hydroxylation at the 2- and 10-positions, reactions predominantly catalyzed by CYP2D6.^{[1][2]} This leads to the formation of 2-hydroxyimipramine,

10-hydroxyimipramine, 2-hydroxydesipramine, and 10-hydroxydesipramine. These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[3]







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References

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